molecular formula C25H30O4 B1251988 Manuifolin F

Manuifolin F

Cat. No.: B1251988
M. Wt: 394.5 g/mol
InChI Key: CDOFYIVCXIRJPY-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manuifolin F (C₂₅H₃₀O₄) is a prenylated isoflavan isolated from Maackia tenuifolia and structurally characterized by its unique 3-methyl-2-butenyl and 1,1-dimethyl-2-propenyl substituents . Its isolation and structural elucidation were achieved via NMR spectroscopy, UV analysis, and mass spectrometry (EIMS and HRMS), with key heterocyclic proton signals at δ 2.85–4.36 and olefinic proton shifts at δ 5.23–5.46 . This compound exhibits a specific rotation of [α]²⁰D −11.65° (MeOH), distinguishing it from its analogs like Manuifolins D and E, which have distinct substituent configurations and optical activities .

Properties

Molecular Formula

C25H30O4

Molecular Weight

394.5 g/mol

IUPAC Name

4-[(3R)-7-hydroxy-8-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-6-(3-methylbut-1-en-2-yl)benzene-1,3-diol

InChI

InChI=1S/C25H30O4/c1-14(2)6-8-19-22(26)9-7-17-10-18(13-29-25(17)19)21-11-20(16(5)15(3)4)23(27)12-24(21)28/h6-7,9,11-12,15,18,26-28H,5,8,10,13H2,1-4H3/t18-/m0/s1

InChI Key

CDOFYIVCXIRJPY-SFHVURJKSA-N

Isomeric SMILES

CC(C)C(=C)C1=C(C=C(C(=C1)[C@H]2CC3=C(C(=C(C=C3)O)CC=C(C)C)OC2)O)O

Canonical SMILES

CC(C)C(=C)C1=C(C=C(C(=C1)C2CC3=C(C(=C(C=C3)O)CC=C(C)C)OC2)O)O

Synonyms

5'-(1-isopropylethenyl)-8-(3-methyl-2-butenyl)-7,2',4'-trihydroxyisoflavan
manuifolin F

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • This compound lacks the geranyl/isoprenyl chains found in Manuifolin H and Kuwanon S, contributing to its smaller molecular weight .

Pharmacokinetic and Drug-Likeness Properties

Compound Solubility (LogS) BBB Permeability HIA (%) Lipinski’s Rule Compliance Veber’s Rule Compliance
This compound -3.5 Yes 92.4 Yes (MW 394.4, logP 3.1) Yes (TPSA 89.2)
Manuifolin H -3.392 Yes 95.1 Yes (MW 452.5, logP 4.2) Yes (TPSA 98.7)
Kuwanon S -4.2 Yes 89.7 Yes (MW 486.5, logP 4.8) Yes (TPSA 112.3)
Arcommunol B -4.7 Yes 87.3 Yes (MW 462.5, logP 5.1) Yes (TPSA 105.6)

Key Findings :

  • This compound exhibits superior solubility (LogS −3.5) compared to Arcommunol B (−4.7), likely due to fewer hydrophobic substituents .

Glucokinase Activation

Compound MM/GBSA ΔGbind (kcal/mol) Key Residue Interactions Hydrophobic Contacts Hydrogen Bonds
This compound -66.8 Val62, Pro66, Ile211, Tyr214 8 3
Manuifolin H -68.45 Val62, Pro66, Ile159, Tyr215 9 4
Kuwanon S -69.1 Val62, Arg63, Ser69, Tyr215 10 5
Arcommunol B -70.23 Val62, Pro66, Ile211, Tyr214, Leu451 12 6

Key Findings :

  • Arcommunol B has the highest binding energy (−70.23 kcal/mol), attributed to its extended geranyl chain enhancing hydrophobic interactions .
  • This compound shows moderate binding affinity (−66.8 kcal/mol) but forms stable water bridges with Tyr214 and His156, critical for glucokinase activation .

Antiprotozoal Activity

  • Manuifolin K (a structural analog) exhibits IC₅₀ = 12.3 µM against Naegleria fowleri, but this compound’s activity remains unstudied in this context .

Q & A

Q. What ethical and methodological considerations apply to human studies involving this compound?

  • Methodological Answer : Follow PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks for trial design. Implement double-blinding and randomization to mitigate bias. Pre-register protocols on platforms like ClinicalTrials.gov and adhere to CONSORT guidelines for reporting .

Data Management and Reporting

  • Tables/Figures : Present raw data in appendices and processed data in the main text. Use ANOVA or mixed-effects models for multi-group comparisons .
  • Contradictions : Discuss limitations (e.g., sample size, assay variability) and propose follow-up experiments .
  • Reproducibility : Share protocols via repositories like protocols.io and include detailed Materials and Methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Manuifolin F
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Manuifolin F

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